molecular formula C6H12 B12747871 cis-1,2-Dimethylcyclobutane CAS No. 15679-01-3

cis-1,2-Dimethylcyclobutane

Cat. No.: B12747871
CAS No.: 15679-01-3
M. Wt: 84.16 g/mol
InChI Key: IVAGOJQDJFWIRT-OLQVQODUSA-N
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Description

cis-1,2-Dimethylcyclobutane: is an organic compound with the molecular formula C6H12. It is a type of cycloalkane, specifically a substituted cyclobutane, where two methyl groups are attached to adjacent carbon atoms in a cis configuration. This compound is of interest due to its unique structural properties and its behavior in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-1,2-Dimethylcyclobutane can be synthesized through several methods. One common approach involves the cyclization of 1,4-dibromo-2,3-dimethylbutane under reductive conditions. This reaction typically uses zinc dust in acetic acid as the reducing agent .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Dimethylcyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-1,2-Dimethylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-1,2-dimethylcyclobutane in chemical reactions involves the interaction of its cyclobutane ring with various reagents. The strain in the four-membered ring makes it reactive towards ring-opening reactions. The cis configuration influences the stereochemistry of the products formed .

Comparison with Similar Compounds

Uniqueness: cis-1,2-Dimethylcyclobutane is unique due to its specific stereochemistry, which influences its reactivity and the types of products formed in chemical reactions. Its cis configuration leads to different physical and chemical properties compared to its trans isomer .

Properties

CAS No.

15679-01-3

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

IUPAC Name

(1S,2R)-1,2-dimethylcyclobutane

InChI

InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

IVAGOJQDJFWIRT-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]1C

Canonical SMILES

CC1CCC1C

Origin of Product

United States

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